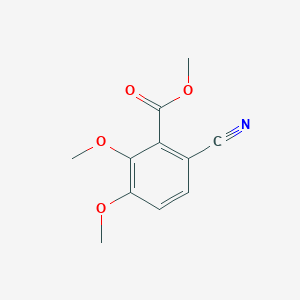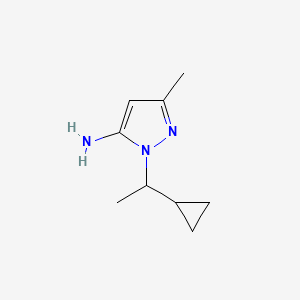
1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine
Vue d'ensemble
Description
“1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine” is a chemical compound. It is also known as 1-(1-cyclopropylethyl)-1H-pyrazol-5-amine hydrochloride . The CAS Number of this compound is 1171637-58-3 . It is stored at room temperature and appears as a powder .
Synthesis Analysis
The synthesis of cyclopropane derivatives like “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine” often involves metal-catalysed C–C bond formation . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalysed cross-couplings . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .Applications De Recherche Scientifique
Application 1: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Compounds
- Summary of the Application : This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : The result is the production of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .
Application 2: Use as an Insecticide
- Summary of the Application : Cyclaniliprole, a compound similar to “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine”, is used as an insecticide for fruit, greenhouse, and some other crops .
- Methods of Application : The compound is applied to crops to control pests. It has a low aqueous solubility and is non-volatile .
- Results or Outcomes : It may be environmentally persistent. It has a high to moderate toxicity to most aquatic species, is highly toxic to bees and moderately toxic to earthworms .
Application 3: Preparation of (1S)-1-cyclopropylethyl acetate
- Summary of the Application : This research focuses on the preparation of (1S)-1-cyclopropylethyl acetate .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : The result is the production of (1S)-1-cyclopropylethyl acetate possessing three stereogenic carbon atoms in a small cycle .
Application 4: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers
- Summary of the Application : This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : The result is the production of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .
Application 5: Preparation of (1S)-1-cyclopropylethyl acetate
- Summary of the Application : This research focuses on the preparation of (1S)-1-cyclopropylethyl acetate .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : The result is the production of (1S)-1-cyclopropylethyl acetate possessing three stereogenic carbon atoms in a small cycle .
Application 6: Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers
- Summary of the Application : This research focuses on the preparation of chiral enantioenriched densely substituted cyclopropyl azoles, amines, and ethers .
- Methods of Application : The key feature of this methodology is the utilization of the chiral center of the cyclopropene intermediate, which governs the configuration of the two adjacent stereocenters that are successively installed via 1,4-addition/epimerization sequence .
- Results or Outcomes : The result is the production of enantiomerically enriched cyclopropyl ethers, amines, and cyclopropylazole derivatives possessing three stereogenic carbon atoms in a small cycle .
Orientations Futures
Cyclopropanes, such as “1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine”, are important substructures in natural products and pharmaceuticals . The advent of transition-metal catalysis has enabled the installation of functionalized cyclopropanes using cross-coupling reactions . This field is continuously evolving with increasingly selective and mild approaches being developed . Therefore, the future directions in this field could involve the development of more efficient and selective methods for the synthesis and functionalization of cyclopropane derivatives.
Propriétés
IUPAC Name |
2-(1-cyclopropylethyl)-5-methylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-6-5-9(10)12(11-6)7(2)8-3-4-8/h5,7-8H,3-4,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUFXXHXBBRKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424456 | |
| Record name | 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |
CAS RN |
957514-15-7 | |
| Record name | 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957514-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70424456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



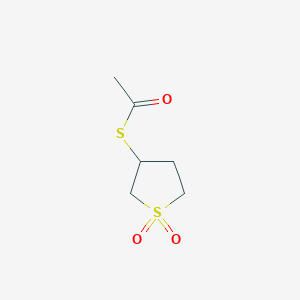
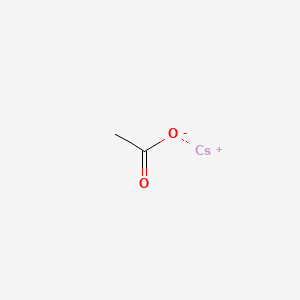
![[(4-Morpholin-4-yl-3-nitrophenyl)methylideneamino] 4-fluorobenzoate](/img/structure/B1353117.png)
![4-ethyl-5-[1-(4-isopropylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1353119.png)
![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)
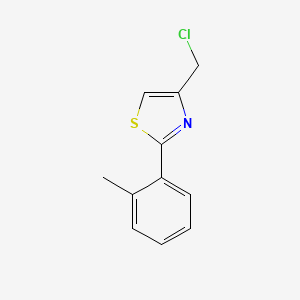

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)
![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)
![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)
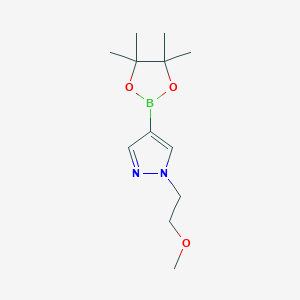
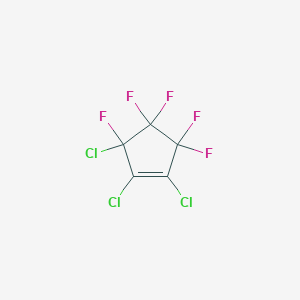
![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)
